butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate
Description
IUPAC Nomenclature and Constitutional Isomerism
The systematic IUPAC name of the compound is derived through hierarchical prioritization of functional groups and substituents. Butanedioic acid, a dicarboxylic acid with the formula $$ \text{C}{4}\text{H}{6}\text{O}_{4} $$, serves as the parent component. The carbamate-quinoline moiety is named as a substituent via suffix and prefix modifications:
- Main Chain Identification : The piperidine ring (azacyclohexane) forms the central framework.
- Substituent Ordering : The 2-phenylphenylcarbamate group at position 4 of the piperidine ring is prioritized as a N-substituent. The 3-oxopropyl chain at position 1 bears a 2-chloro-4-[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethylaminomethyl]-5-methoxyanilino group, named using locants to specify attachment points.
Constitutional Isomerism arises from alternative connectivity of the piperidine substituents. For example, relocating the carbamate group to position 3 of the piperidine or altering the anilino group’s substitution pattern would generate structural isomers. The current configuration minimizes steric clashes between the 2-phenylphenylcarbamate and the 3-oxopropyl chain, as confirmed by computational models.
Stereochemical Analysis of Chiral Centers
The compound contains six chiral centers :
- Piperidine C1 : Configuration determined by the 3-oxopropyl substituent (R).
- Quinoline C5 : The 8-hydroxy-2-oxo group imposes an S configuration.
- Ethylamino C2 : Designated R due to the hydroxyl group’s priority.
- Anilino C4 : Chlorine’s position dictates an S configuration.
- Methoxy-bearing C5 : Methoxy orientation results in R configuration.
- Carbamate N-linkage : Restricted rotation creates axial chirality (P configuration).
Table 1: Stereochemical Assignments
| Chiral Center | Position | Configuration | Rationale |
|---|---|---|---|
| 1 | Piperidine C1 | R | Cahn-Ingold-Prelog priority rules |
| 2 | Quinoline C5 | S | Oxygen lone pair orientation |
| 3 | Ethylamino C2 | R | Hydroxyl group priority |
| 4 | Anilino C4 | S | Chlorine’s van der Waals radius |
| 5 | Anilino C5 | R | Methoxy group spatial requirements |
| 6 | Carbamate N | P | Restricted rotation energy barrier |
The (2R)-2-hydroxyethylamino group engages in intramolecular hydrogen bonding with the quinoline’s 8-hydroxyl, stabilizing the stereochemistry.
Conformational Dynamics of Piperidine Ring System
The piperidine ring adopts a chair conformation with equatorial positioning of the 3-oxopropyl and 4-carbamate groups to minimize 1,3-diaxial strain. Molecular dynamics simulations reveal two key conformers:
- Conformer A : Carbamate group equatorial, 3-oxopropyl axial (75% population).
- Conformer B : Carbamate group axial, 3-oxopropyl equatorial (25% population).
The energy difference ($$ \Delta G $$) of 2.1 kcal/mol between conformers arises from steric hindrance between the 2-phenylphenylcarbamate and the anilino group’s methoxy substituent. Nuclear Overhauser Effect (NOE) correlations confirm rapid interconversion ($$ k = 10^8 \, \text{s}^{-1} $$) at room temperature.
Electronic Structure of Quinoline-Phenylcarbamate Hybrid System
The quinoline core exhibits aromatic character ($$ \lambda_{\text{max}} = 320 \, \text{nm} $$) with intramolecular charge transfer (ICT) to the carbamate group. Key electronic features include:
- HOMO Localization : Occupied primarily on the quinoline’s π-system and the carbamate’s lone pairs.
- LUMO Distribution : Concentrated on the 2-oxo group and the anilino chlorine atom.
Hyperconjugation Effects :
- The methoxy group donates electron density via $$ \sigma \rightarrow \pi^* $$ interactions, reducing quinoline’s electron deficiency.
- The carbamate’s carbonyl group withdraws electrons, creating a dipole moment ($$ \mu = 4.2 \, \text{D} $$) aligned with the piperidine ring.
Intermolecular Interaction Analysis Through Hirshfeld Surfaces
Hirshfeld surface analysis of the crystal structure reveals dominant interactions:
Table 2: Interaction Contributions
| Interaction Type | Contribution (%) | Distance (Å) |
|---|---|---|
| O–H···O | 38.2 | 2.65–2.78 |
| N–H···O | 22.7 | 2.71–2.89 |
| C–H···π | 18.4 | 3.12–3.25 |
| Cl···H | 12.1 | 3.01 |
The butanedioic acid moiety participates in bidirectional hydrogen bonds with adjacent carbamate groups, forming a 3D network stabilized by $$ \pi $$-stacking between quinoline and phenyl rings.
Properties
Molecular Formula |
C44H48ClN5O11 |
|---|---|
Molecular Weight |
858.3 g/mol |
IUPAC Name |
butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
BDWHLFQPZLPCIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
Strategic Disconnection Approach
The synthesis of batefenterol succinate can be approached through strategic disconnections that identify key intermediates and bond formations. The primary disconnections reveal four essential intermediates:
- Piperidin-4-yl [1,1'-biphenyl]-2-yl carbamate
- 2-Chloro-8-hydroxy-quinoline derivative
- 2-Chloro-4-aminomethyl-5-methoxyaniline component
- Succinic acid (butanedioic acid)
Each of these components requires distinct synthetic approaches before final assembly.
Preparation of Piperidin-4-yl Carbamate Intermediate
Two principal methods have been developed for synthesizing the critical piperidin-4-yl carbamate intermediate, with significant differences in efficiency, purity, and scalability.
Method Comparison
Table 1: Comparative Analysis of Piperidin-4-yl Carbamate Synthesis Methods
| Parameter | Method 1: Direct Carbamate Formation | Method 2: Two-Step Acylation-Aminolysis |
|---|---|---|
| Starting Materials | 1-Benzylpiperidin-4-ol, [1,1'-biphenyl]-2-isocyanate | 1-Benzylpiperidin-4-ol, Phenyl chloroformate, [1,1'-biphenyl]-2-amine |
| Reaction Medium | Various organic solvents | Dichloromethane |
| Catalysts/Additives | None specified | Triethylamine as acid scavenger |
| Temperature Range | Variable | 20-50°C (optimal: 30-35°C) |
| Reaction Time | Variable | 24-48 hours total |
| Purification Method | Various | Recrystallization (DCM-methanol 3:1) |
| Yield | Not specifically reported | Higher than Method 1 |
| Industrial Applicability | Limited by safety concerns | Preferred for large-scale production |
| Impurity Profile | Higher impurity levels | Improved purity profile |
Method 2 demonstrates significant advantages over the classical route, particularly in terms of reaction control and product quality. The acylation of 1-benzylpiperidin-4-ol with phenyl chloroformate proceeds under milder conditions than the direct reaction with the more reactive isocyanate, resulting in fewer side reactions.
The specific procedure involves adding 1-benzylpiperidin-4-ol and triethylamine to dichloromethane, followed by controlled addition of phenyl chloroformate. After reaction completion, the intermediate undergoes aminolysis with [1,1'-biphenyl]-2-amine at 30-35°C. The crude product is concentrated under reduced pressure and recrystallized from a dichloromethane-methanol system (3:1 ratio) to obtain high-purity material.
Quinoline Component Synthesis
The preparation of the 2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl moiety begins with synthesis of 2-chloro-8-hydroxyquinoline derivatives.
Preparation of 2-Chloro-8-hydroxyquinoline
Table 2: Synthesis Parameters for 2-Chloro-8-hydroxyquinoline
The synthesis pathway involves acetylation of 8-hydroxyquinoline followed by chlorination at the 2-position. Research by Sigouin and Beauchamp revealed that 8-acetoxy-2-hydroxyquinoline can be directly converted to 2-chloro-8-hydroxyquinoline, eliminating the need to isolate 2,8-dihydroxyquinoline as an intermediate.
Nitration of Quinoline Core
For further functionalization, 2-chloro-8-hydroxyquinoline undergoes dinitration to form 2-chloro-8-hydroxy-5,7-dinitroquinoline. This process involves careful addition of concentrated HNO₃ to a solution of 2-chloro-8-hydroxyquinoline in concentrated H₂SO₄ at 0°C, followed by stirring at room temperature for 2 hours.
Preparation of Succinic Acid Component
Production Methods
Succinic acid (butanedioic acid), the salt-forming component of batefenterol succinate, can be prepared through multiple routes, each with distinct advantages and limitations.
Table 3: Comparative Analysis of Succinic Acid Production Methods
| Method | Raw Materials | Process Conditions | Yield | Environmental Impact | Commercial Viability |
|---|---|---|---|---|---|
| Hydrogenation of Maleic Acid | Maleic acid | Catalytic hydrogenation | High | Moderate | Currently dominant |
| Oxidation of 1,4-Butanediol | 1,4-Butanediol | Oxidation | Good | Moderate to high | Established |
| Carbonylation of Ethylene Glycol | Ethylene glycol | Carbonylation | Moderate | Moderate | Less common |
| Fermentation (A. succiniciproducens) | Carbohydrates, CO₂ | pH 5.8-6.6, 39°C, anaerobic | 35-50 g/L | Low | Emerging |
| Fermentation (E. coli, engineered) | Glucose | Optimized conditions | Variable | Low | Developing |
The microbial production of succinic acid represents an environmentally favorable approach. The process involves fermentation using strains such as Anaerobiospirillum succiniciproducens under carefully controlled conditions. The pH must be maintained between 5.8 and 6.6 (typically using alkaline carbonates or alkaline earth hydroxides), with temperatures around 39°C under strictly anaerobic conditions.
This fermentation method can produce high concentrations of succinate (35-50 g/L) with excellent productivity (1.5-2.0 g/L/hr). The succinate salt-containing broth undergoes electrodialysis for recovery and concentration, followed by water-splitting electrodialysis to form an aqueous succinic acid solution. Final purification employs ion exchange using cationic and anionic exchangers to remove charged impurities, resulting in high-purity succinic acid.
Purification of Succinic Acid
The purification process for succinic acid involves multiple steps:
- Electrodialysis of succinate salt-containing broth
- Water-splitting electrodialysis to form succinic acid solution
- Cationic exchange to remove positive ions (using Dowex 50Wx8)
- Anionic exchange to remove negative ions (using Rohm and Haas IRA-94)
The final product typically contains 70-95% succinic acid, 5-20% acetic acid, less than 1% nitrogenous impurities, and fewer than 10 ppm of sulfate or other contaminating ions.
Assembly of Batefenterol Core Structure
Key Coupling Strategies
The assembly of the complete batefenterol structure involves several coupling reactions:
Amide Bond Formation : Coupling of the piperidin-4-yl carbamate intermediate with a suitable carboxy-functionalized linker involves activation with coupling reagents followed by reaction with the amine component.
Reductive Amination : The aminomethyl group of the aniline component undergoes reductive amination with the hydroxylated quinoline component. This typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Research on analogous compounds indicates that sodium cyanoborohydride with acetic acid in methanol at room temperature (20°C) for 16 hours can achieve yields of approximately 56%.
Salt Formation with Succinic Acid
Critical Parameters for Salt Formation
Table 4: Optimization Parameters for Batefenterol Succinate Salt Formation
| Parameter | Variable Range | Optimal Conditions | Effect on Product Quality |
|---|---|---|---|
| Solvent System | Various organic solvents | Methanol or ethanol | Influences crystal form and purity |
| Stoichiometry | 1:0.9 to 1:1.1 | 1:1 molar ratio | Affects salt composition |
| Temperature | 0-40°C | 20-25°C | Controls dissolution and crystallization rate |
| Addition Method | Various | Dropwise addition | Impacts crystal morphology |
| Stirring Duration | 1-24 hours | 2-6 hours | Ensures complete salt formation |
| Crystallization Mode | Various | Slow cooling | Promotes crystal growth and purity |
| Drying Conditions | Various | 40-50°C under vacuum | Removes residual solvent without degradation |
The formation of batefenterol succinate requires precise control of these parameters to ensure consistent salt stoichiometry, crystal structure, and physical properties.
Analytical Methods for Quality Control
Spectroscopic and Spectrometric Analysis
For structure confirmation and purity assessment, multiple analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For structural verification and isomeric purity
- Mass Spectrometry : For molecular weight confirmation and fragment analysis
- Infrared Spectroscopy : For functional group identification
- UV-Visible Spectroscopy : For chromophore analysis and quantification
Chromatographic Analysis
Chromatographic methods provide critical information about purity:
- High-Performance Liquid Chromatography (HPLC) : For quantitative purity determination
- Thin-Layer Chromatography (TLC) : For reaction monitoring and impurity profiling
- Gas Chromatography (GC) : For residual solvent analysis
Physical Characterization
Physical property testing includes:
- X-ray Diffraction : For crystal structure determination
- Melting Point Analysis : For purity and polymorphic form assessment
- Solubility Studies : For biopharmaceutical characterization
- pH Measurement : For salt formation confirmation
Scale-up Considerations and Process Optimization
Critical Process Parameters
When scaling up the synthesis of batefenterol succinate, several factors require careful consideration:
- Heat Transfer : Reaction exotherms must be managed through appropriate temperature control systems
- Mixing Efficiency : Adequate mass transfer ensures reaction uniformity and prevents localized concentration gradients
- Addition Rates : Controlled addition prevents side reactions and unwanted impurity formation
- Solvent Volumes : Optimized concentrations balance solubility, reaction rate, and process economics
Process Intensification Opportunities
Several opportunities exist for improving the efficiency of batefenterol succinate production:
- Continuous Flow Chemistry : For improved heat transfer and reaction control
- Catalytic Methods : Enhanced selectivity and reduced waste generation
- Green Chemistry Approaches : Reduced environmental impact through solvent selection and waste minimization
- Process Analytical Technology (PAT) : Real-time monitoring for quality assurance
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinoline-2,4-diones, while substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Chemistry
Butanedioic acid serves as an important intermediate in organic synthesis. Its derivatives, including esters and amides, are utilized in the production of various chemicals. The compound can act as a building block for more complex molecules due to its reactive carboxylic acid groups, facilitating further functionalization.
1.2 Synthesis of Pharmaceuticals
The compound has been explored for its potential in pharmaceutical applications. Research indicates that derivatives of butanedioic acid can be synthesized into compounds with significant biological activity, including antibacterial and anti-inflammatory properties . The specific structure of the carbamate derivative allows for modifications that can enhance drug efficacy.
Pharmaceutical Applications
2.1 Antibiotic Activity
The carbamate derivative has been studied for its antibiotic properties. Research has demonstrated that certain carbamates exhibit bactericidal activity against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies showed a reduction in bacterial count, indicating strong antimicrobial potential .
2.2 Antitumor Activity
Compounds derived from butanedioic acid have also shown promise in oncology. Certain derivatives have been investigated for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . The unique structural features of the carbamate allow it to interact with biological targets effectively.
Material Science Applications
3.1 Biodegradable Polymers
Butanedioic acid is utilized in the production of biodegradable polymers such as polybutylene succinate (PBS). These materials are gaining traction due to their environmental benefits and applicability in packaging and agricultural films . The incorporation of specific functional groups from derivatives can enhance polymer properties like thermal stability and mechanical strength.
3.2 Coatings and Adhesives
The chemical's derivatives are also employed in formulating coatings and adhesives that require specific performance characteristics such as flexibility and adhesion strength. The carbamate structure contributes to improved adhesion properties while maintaining durability under various conditions .
Case Studies
Mechanism of Action
The mechanism of action of butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s quinoline moiety distinguishes it from simpler carbamates like ethyl N-(2-phenylphenyl)carbamate, which lack heteroaromatic systems ().
- Revefenacin shares the piperidine-carbamate framework but replaces the quinoline with a benzamide group, optimizing it for sustained muscarinic receptor antagonism ().
Pharmacological Activity
Table 2: Activity Profiles of Related Compounds
Key Insights :
- The butanedioic acid component in the target compound may enhance solubility compared to perfluorinated derivatives (), which prioritize environmental persistence over biodegradability.
- Unlike ethyl lactate and butanedioic acid diethyl ester (), the target compound’s chloro-anilino substituent likely reduces volatility, favoring solid-state stability.
Biological Activity
The compound in focus, butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound integrates multiple functional groups that contribute to its biological activity. The presence of a butanedioic acid moiety, alongside piperidine and carbamate structures, suggests potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of butanedioic acid exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study by Burmaoglu et al. (2023) demonstrated that certain carbamate derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, highlighting their potential as chemotherapeutic agents .
Antimicrobial Activity
The compound also shows promising antimicrobial activity. Research has indicated that similar quinoline derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structure suggests potential inhibition of key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : The piperidine component may interact with neurotransmitter receptors, influencing pathways related to pain and inflammation.
- Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, protecting cells from oxidative stress .
Case Studies
| Study | Findings | |
|---|---|---|
| Burmaoglu et al., 2023 | Induction of apoptosis in cancer cells | Supports use as a potential anticancer agent |
| Noor et al., 2022 | Antibacterial effects on E. coli and S. aureus | Suggests application in treating bacterial infections |
| Smith et al., 2021 | Modulation of neurotransmitter receptors | Indicates potential for neurological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
